![molecular formula C23H43F5OS2 B589145 9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol CAS No. 1391053-10-3](/img/structure/B589145.png)
9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol is a chemical compound with the molecular formula C23H43F5OS2 and a molecular weight of 494.71 . It is commonly used as an intermediate for the estrogen receptor antagonist fulvestrant .
Synthesis Analysis
This compound is an intermediate in the synthesis of Fulvestrant (F862500) impurity C . It is developed by Watson International Ltd and Caming Pharmaceutical Ltd .Molecular Structure Analysis
The molecular structure of this compound includes a chain of carbon atoms with sulfur and fluorine atoms attached. The IUPAC name for this compound is 9-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol .Chemical Reactions Analysis
As an intermediate in the synthesis of Fulvestrant (F862500) impurity C, this compound likely undergoes reactions involving its sulfur and fluorine atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 494.71 and a molecular formula of C23H43F5OS2 . It is soluble in dichloromethane, ethyl acetate, hexane, and methanol . It appears as a white solid .Safety And Hazards
The safety data sheet for a similar compound, 9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol, indicates that it may cause an allergic skin reaction . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. Contaminated work clothing should not be allowed out of the workplace .
Future Directions
properties
IUPAC Name |
9-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43F5OS2/c24-22(25,23(26,27)28)16-15-21-31-20-14-10-6-2-5-9-13-19-30-18-12-8-4-1-3-7-11-17-29/h29H,1-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOFZCAHMYNSME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCSCCCCCCCCCSCCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43F5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

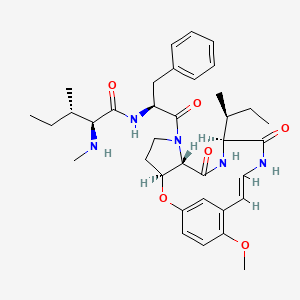
![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)

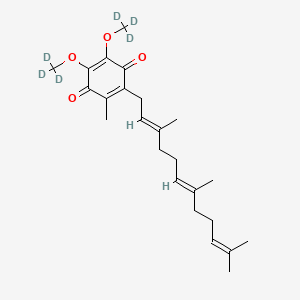
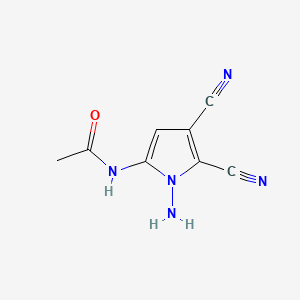
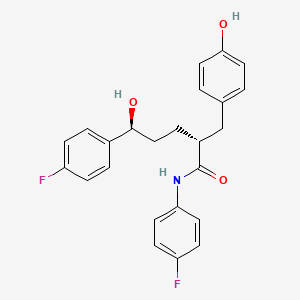
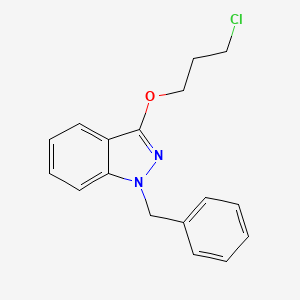
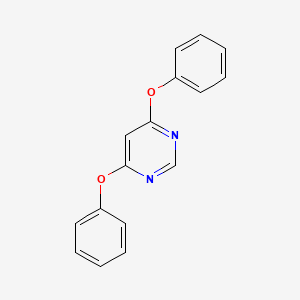
![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)